molecular formula C30H26BrN3O6 B2913529 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 393837-95-1

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2913529
CAS RN: 393837-95-1
M. Wt: 604.457
InChI Key: ZMLSNSZVWBDQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26BrN3O6 and its molecular weight is 604.457. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Derivatives as Antioxidants

Research involving quinoline derivatives, such as the synthesis and evaluation of 4-hydroxy quinolinone derivatives, has shown potential applications in improving the antioxidant efficiency of lubricating greases. These compounds have been investigated for their ability to reduce oxidation in lubricating systems, which could imply potential industrial applications where oxidative stability is crucial (Hussein, Ismail, & El-Adly, 2016).

Noncompetitive Inhibition by Novel Modulators

Another significant application of similar compounds is in the development of novel N-methyl-d-aspartate (NMDA) receptor antagonists. A study on the compound DQP-1105, a quinoline derivative, demonstrated its potential as a noncompetitive inhibitor for certain receptor subunits. This suggests its utility in neurological research, particularly in studying synaptic transmission and potentially in the development of treatments for neurodegenerative diseases (Acker et al., 2011).

Antimicrobial Activity of Quinolinone Derivatives

The antimicrobial properties of quinolinone derivatives have also been explored. For instance, the synthesis and evaluation of novel 4-hydroxyquinolin-2(1H)-ones and their activity against microbial pathogens highlight the potential of such compounds in developing new antimicrobial agents. This research area is particularly relevant given the increasing resistance to existing antibiotics and the need for new therapeutic options (Hassanin & Ibrahim, 2012).

properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O6/c1-39-19-9-11-25(40-2)21(15-19)24-16-23(33-34(24)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-14-18(31)8-10-22(20)32-30(29)38/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLSNSZVWBDQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.